
1,2-Dioxepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioxepane is an organic compound with the molecular formula C₅H₁₀O₂. It is a seven-membered ring containing two oxygen atoms. This compound is part of the dioxepane family, which includes other isomers such as 1,3-dioxepane and 1,4-dioxepane . The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dioxepane can be synthesized through several methods. One common approach involves the radical ring-opening polymerization of cyclic ketene acetals. For example, 2-methylene-1,3-dioxepane can be synthesized by radical copolymerization with N,N-dimethylacrylamide . The reaction conditions typically involve the use of radical initiators such as azobisisobutyronitrile (AIBN) or t-butyl peroxide (TBPO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar radical polymerization techniques. The process is optimized for large-scale production by controlling the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield peroxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,2-Dioxepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-dioxepane involves its ability to undergo ring-opening polymerization, forming long-chain polymers. These polymers can degrade under specific conditions, such as changes in pH or temperature, making them useful for controlled drug release and other applications . The molecular targets and pathways involved in these processes are primarily related to the polymerization and degradation behavior of the compound.
Comparison with Similar Compounds
1,2-Dioxepane can be compared with its isomers, 1,3-dioxepane and 1,4-dioxepane:
1,3-Dioxepane: This isomer has a different ring structure, which affects its chemical reactivity and stability.
1,4-Dioxepane: This isomer is known for its stability and is used in applications where a more stable compound is required.
The uniqueness of this compound lies in its specific ring structure, which provides distinct chemical properties and reactivity compared to its isomers.
Properties
CAS No. |
505-63-5 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
dioxepane |
InChI |
InChI=1S/C5H10O2/c1-2-4-6-7-5-3-1/h1-5H2 |
InChI Key |
HGGNZMUHOHGHBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


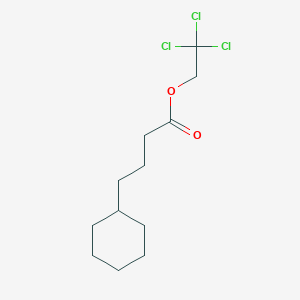
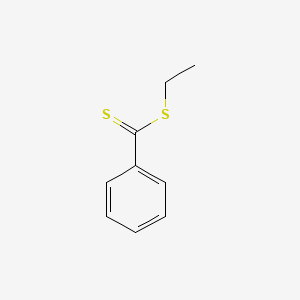
![[4-(Carbamoylamino)phenyl]arsonous acid](/img/structure/B14743353.png)
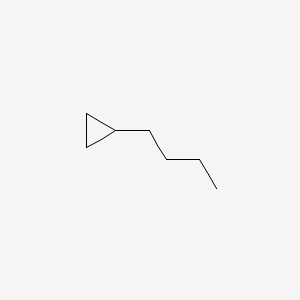
![8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione](/img/structure/B14743363.png)
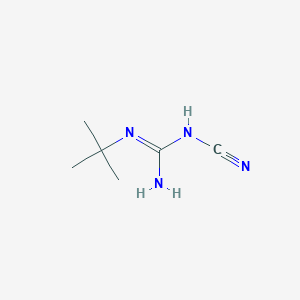
![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)
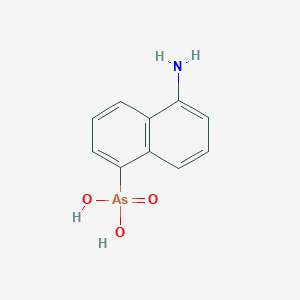
![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)


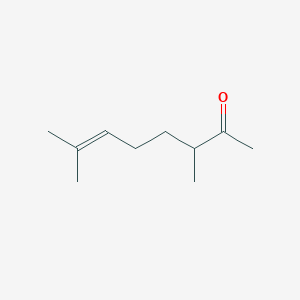
![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)
